2-Chloro-3-ethyl-6-methoxyquinoline
Description
Historical Context and Evolution of Quinoline (B57606) Derivatives in Scientific Inquiry
The journey of quinoline in science began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govresearchgate.net A significant milestone in its history was its subsequent isolation in 1842 by Gerhardt through the alkaline distillation of the antimalarial natural product, quinine. researchgate.net This discovery intrinsically linked the quinoline nucleus to the field of medicinal chemistry from its early days. The most prominent early application of a synthetic quinoline derivative was cinchocaine, the first local anesthetic synthesized from this scaffold. nih.gov The 20th century saw a surge in the development of quinoline-based drugs, most notably the antimalarial agents like chloroquine (B1663885) and primaquine, which became crucial in global health. nih.gov Since the 1980s, the introduction of fluoroquinolones, a class of synthetic broad-spectrum antibiotics, further solidified the therapeutic importance of the quinoline core. nih.gov The continuous evolution of synthetic methodologies has allowed for the creation of a vast library of quinoline derivatives with diverse applications. researchgate.net
The Quinoline Nucleus as a Privileged Scaffold in Contemporary Medicinal Chemistry and Chemical Biology Research
In the realm of drug discovery, the quinoline nucleus is widely recognized as a "privileged scaffold". nih.govusc.edutandfonline.comresearchgate.netresearchgate.net This term denotes a molecular framework that is capable of binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities. The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling the fine-tuning of its biological and physicochemical properties. nih.govnih.gov This adaptability has led to the development of quinoline-containing compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govorientjchem.org The ability of the quinoline scaffold to serve as a foundation for drugs targeting different diseases underscores its privileged status in medicinal chemistry. tandfonline.comresearchgate.net
Overview of Research Directions for Functionalized Quinoline Compounds
Current research on functionalized quinoline compounds is vibrant and multifaceted, exploring a variety of therapeutic avenues. A significant area of focus is the development of novel anticancer agents. usc.edutandfonline.comresearchgate.net Researchers are designing quinoline derivatives that act as inhibitors of key enzymes in cancer progression, such as tyrosine kinases and topoisomerases. usc.edu Another major research direction is the quest for new antimicrobial agents to combat the growing problem of drug resistance. nih.gov The development of quinoline-based hybrids, where the quinoline moiety is combined with other pharmacologically active molecules, is a promising strategy to create drugs with dual modes of action and enhanced efficacy. nih.govnih.gov Furthermore, the unique photophysical properties of certain quinoline derivatives have led to their investigation as fluorescent probes for biological imaging. chemimpex.com Modern synthetic methods, including microwave-assisted and ultrasound-assisted synthesis, are being employed to create diverse libraries of functionalized quinolines efficiently and in an environmentally friendly manner. frontiersin.orgresearchgate.net
Research Rationale for the Comprehensive Study of 2-Chloro-3-ethyl-6-methoxyquinoline within a Broad Academic Framework
A comprehensive study of this compound is warranted to elucidate its fundamental chemical properties, explore its potential as a scaffold for the synthesis of more complex molecules, and to investigate its biological activity. Research into this compound and its analogs contributes to a deeper understanding of the structure-activity relationships (SAR) within the quinoline class of compounds. While direct research on this compound is not extensively documented in publicly available literature, the study of closely related analogs, such as 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333), highlights the importance of this substitution pattern in generating compounds with potential therapeutic applications. rsc.orgnih.govresearchgate.net The synthesis and characterization of compounds like 3-benzyl-6-bromo-2-chloroquinoline (B1442986) and its methoxy (B1213986) derivative further underscore the academic interest in this class of molecules as important intermediates for more complex aryl quinoline compounds. tandfonline.com
Data Tables
Table 1: Physicochemical Properties of Related Quinoline Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| 2-Chloro-6-methoxyquinoline bldpharm.com | C10H8ClNO | 193.63 | - |
| 2-Chloro-6-methoxyquinoline-3-carbonitrile sigmaaldrich.com | C11H7ClN2O | 218.64 | Solid |
| 2-Chloro-6-methoxyquinoline-3-methanol sigmaaldrich.com | C11H10ClNO2 | 223.66 | Solid |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde researchgate.net | C11H8ClNO2 | 221.63 | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-ethyl-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-3-8-6-9-7-10(15-2)4-5-11(9)14-12(8)13/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRIMUKHSYAPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653613 | |
| Record name | 2-Chloro-3-ethyl-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031928-07-0 | |
| Record name | 2-Chloro-3-ethyl-6-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031928-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-ethyl-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity, Derivatization, and Transformation Studies of 2 Chloro 3 Ethyl 6 Methoxyquinoline
Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System
The quinoline ring system of 2-Chloro-3-ethyl-6-methoxyquinoline presents multiple sites for nucleophilic attack, primarily centered around the reactive chloro group at the 2-position and potential modifications of the substituents at positions 3 and 6.
Reactivity of the Chloro Group at Position 2 Towards Various Nucleophiles
The chlorine atom at the C-2 position of the quinoline ring is highly susceptible to nucleophilic substitution. This reactivity is a cornerstone of quinoline chemistry, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of the adjacent nitrogen atom facilitates the displacement of the chloride ion by various nucleophiles.
Studies on analogous 2-chloroquinolines have demonstrated successful substitutions with a range of nucleophiles. For instance, in the synthesis of dual inhibitors for SARS-CoV-2 proteases, the 2-chloroquinoline (B121035) moiety is a key pharmacophore where the chlorine atom is displaced by the nucleophilic cysteine residue in the enzyme's active site nih.govumich.edu. This highlights the lability of the C-2 chloro group in biological contexts as well.
Common nucleophilic substitution reactions documented for 2-chloroquinoline derivatives include:
Amination: Reaction with various primary and secondary amines (e.g., morpholine) to yield 2-aminoquinoline (B145021) derivatives. These reactions are often catalyzed, for instance by dimethylaminopyridine nih.gov.
Hydrolysis: Conversion of the 2-chloro group to a hydroxyl group, forming the corresponding 2-quinolone, can be achieved by heating in an acidic medium like acetic acid with a salt such as sodium acetate (B1210297) rsc.org.
Alkoxylation and Aryloxylation: Reaction with alkoxides or phenoxides to form 2-ether derivatives. For example, stirring with 4-hydroxybenzaldehyde (B117250) in the presence of potassium carbonate can yield the corresponding aryl ether nih.gov.
While specific kinetic data for this compound is not extensively documented in readily available literature, the general reactivity pattern of 2-chloroquinolines provides a strong predictive framework for its behavior. The following table summarizes the expected outcomes with various nucleophiles.
| Nucleophile | Reagent Example | Product Type |
| Amine | Morpholine | 2-Morpholino-3-ethyl-6-methoxyquinoline |
| Hydroxide (B78521) | Acetic Acid / Sodium Acetate | 3-Ethyl-6-methoxyquinolin-2(1H)-one |
| Thiol | Sodium Thiophenolate | 3-Ethyl-6-methoxy-2-(phenylthio)quinoline |
| Azide | Sodium Azide | 2-Azido-3-ethyl-6-methoxyquinoline |
Transformations Involving the Ethyl Group at Position 3
The ethyl group at the C-3 position is generally less reactive than the chloro group at C-2. Transformations of this alkyl side chain typically require more specific and often harsher reaction conditions. Potential modifications could include oxidation or halogenation reactions.
Oxidation of alkyl side chains on heterocyclic rings is a known transformation, though it can be challenging to control. Strong oxidizing agents could potentially oxidize the ethyl group to an acetyl group or even a carboxylic acid, although this might also affect other parts of the molecule, particularly the electron-rich benzene (B151609) portion of the quinoline ring researchgate.netpharmaguideline.com.
Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could selectively introduce a halogen at the benzylic position of the ethyl group, yielding 2-chloro-3-(1-bromoethyl)-6-methoxyquinoline. This halogenated intermediate would then serve as a handle for further nucleophilic substitutions.
Chemical Modifications of the Methoxy (B1213986) Group at Position 6
The methoxy group at C-6 is an aryl methyl ether linkage. The most common transformation for this group is ether cleavage to yield the corresponding phenol, 2-chloro-3-ethylquinolin-6-ol. This demethylation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting 6-hydroxyquinoline (B46185) derivative offers a new site for derivatization, such as O-alkylation or esterification.
The 6-methoxy group itself is vital for the synthesis of many biologically active compounds and serves as a precursor in numerous synthetic pathways nbinno.com.
Electrophilic Aromatic Substitution on the Quinoline Nucleus
Electrophilic aromatic substitution (EAS) on the quinoline ring is a complex process due to the competing directing effects of the fused rings and the substituents. The pyridine (B92270) ring is generally deactivated towards electrophiles because of the electron-withdrawing nature of the nitrogen atom youtube.com. Therefore, substitution occurs preferentially on the benzene ring (positions 5, 6, 7, and 8) pharmaguideline.com.
For this compound, the directing effects of the substituents must be considered:
Methoxy group (at C-6): A powerful activating group and an ortho, para-director. It will direct incoming electrophiles to the C-5 and C-7 positions.
Alkyl (Ethyl) and Chloro groups: These are deactivating groups, but they are also ortho, para-directors. Their influence is on the pyridine ring, which is already deactivated.
The Quinoline Nitrogen: Strongly deactivates the pyridine ring (positions 2, 3, 4) and, to a lesser extent, the benzene ring.
Considering these factors, electrophilic attack is most likely to occur at the C-5 position, which is ortho to the strongly activating methoxy group. The C-7 position is sterically more hindered by the C-8 hydrogen. The C-8 position is another potential site for substitution pharmaguideline.com. Common EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield primarily the 5-substituted product. masterorganicchemistry.commasterorganicchemistry.com
Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product | Minor Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Chloro-3-ethyl-6-methoxy-5-nitroquinoline | 7-nitro and 8-nitro isomers |
| Bromination | Br₂, FeBr₃ | 5-Bromo-2-chloro-3-ethyl-6-methoxyquinoline | 7-bromo and 8-bromo isomers |
Cycloaddition and Condensation Reactions for Fused Heterocyclic Systems
The quinoline scaffold is a valuable building block for creating more complex, fused heterocyclic systems. The substituents on this compound offer handles for such reactions. While the ethyl group is not as reactive as a formyl or keto group for condensation, it can be modified as previously discussed to create a more reactive handle.
However, closely related structures like 2-chloroquinoline-3-carbaldehydes are known to undergo a variety of condensation and cycloaddition reactions. rsc.org For example, condensation with hydrazines can lead to the formation of pyrazolo[3,4-b]quinoline systems. nih.govrsc.org Reaction with active methylene (B1212753) compounds, such as malononitrile, can lead to the synthesis of fused pyranopyrazole systems via multicomponent reactions. rsc.org
Furthermore, photochemical [2+2] cycloadditions between quinolines and alkenes have been reported to proceed via triplet sensitization, leading to dearomatized, complex polycyclic structures. nih.gov The quinoline nucleus can also participate in [4+2] cycloadditions, for instance, with alkynes to form new fused rings. mdpi.com These methodologies could potentially be applied to this compound to generate novel, three-dimensional molecular architectures.
Advanced Oxidation and Reduction Methodologies Applied to this compound
The quinoline ring system exhibits different behaviors under oxidative and reductive conditions.
Oxidation: The quinoline ring is generally resistant to oxidation due to its aromatic stability. pharmaguideline.com Harsh conditions, such as treatment with hot alkaline potassium permanganate (B83412) (KMnO₄) or oxidation with cobalt salts and molecular oxygen, are required to cleave the rings. pharmaguideline.comgoogle.com Typically, the benzene ring is more susceptible to cleavage, which would yield a substituted pyridine-2,3-dicarboxylic acid. Milder, more selective oxidation methods, such as those employing manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are often used to aromatize partially reduced quinoline precursors (tetrahydroquinolines) rather than oxidize the aromatic system itself. nih.gov
Reduction: In contrast, the pyridine portion of the quinoline ring is readily reduced. Catalytic hydrogenation (e.g., using H₂ over Pd/C) typically yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pharmaguideline.com
A specific and relevant example is the reduction of the aldehyde group in the closely related 2-chloro-8-methoxyquinoline-3-carbaldehyde. This transformation was successfully achieved using sodium borohydride (B1222165) (NaBH₄) with montmorillonite (B579905) K-10 clay as a catalyst under microwave irradiation to yield the corresponding alcohol, 2-chloro-3-hydroxymethyl-6-methoxyquinoline. nih.gov This demonstrates a mild and selective method that could potentially be applied if the ethyl group at C-3 were first oxidized to a carbonyl.
Reduction of a Related Quinoline Derivative nih.gov
| Starting Material | Reagent | Conditions | Product |
|---|
This selective reduction highlights the potential for controlled transformations on functionalized 2-chloroquinoline systems.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Ethyl 6 Methoxyquinoline and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. Through the analysis of chemical shifts, coupling constants, and correlation experiments, an unambiguous assignment of each atom's position can be achieved.
Proton (¹H) NMR Spectroscopic Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of 2-Chloro-3-ethyl-6-methoxyquinoline provides detailed information about the electronic environment of the protons. The spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, as well as for the protons of the ethyl and methoxy (B1213986) substituents.
The aromatic region would feature signals for the four protons on the quinoline core. The H4 proton, being on the pyridine (B92270) ring and adjacent to the electron-withdrawing chloro group and the ethyl group, is anticipated to appear as a singlet in the downfield region. The protons on the benzene (B151609) ring (H5, H7, and H8) form a distinct spin system. H5 is expected to be a doublet, coupling with H7. H7 would appear as a doublet of doublets due to coupling with both H5 and H8. H8 is expected to be a doublet, coupling with H7.
The ethyl group at the C3 position will present a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from their mutual coupling. The methoxy group protons at C6 will appear as a sharp singlet, typically around 3.9 ppm rsc.org.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H4 | ~8.10 | Singlet (s) | - |
| H8 | ~7.95 | Doublet (d) | ~9.0 |
| H5 | ~7.40 | Doublet (d) | ~2.5 |
| H7 | ~7.30 | Doublet of Doublets (dd) | ~9.0, 2.5 |
| OCH₃ | ~3.96 | Singlet (s) | - |
| CH₂ (ethyl) | ~2.80 | Quartet (q) | ~7.5 |
Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, twelve distinct carbon signals are expected, corresponding to the ten carbons of the quinoline ring and the two carbons of the ethyl group, plus the methoxy carbon.
The chemical shifts of the quinoline carbons are influenced by the substituents. The C2 carbon, bonded to the electronegative chlorine atom, will be significantly downfield. The C6 carbon, attached to the methoxy group, will also show a characteristic downfield shift. DEPT-135 spectroscopy is instrumental in distinguishing between different types of carbon atoms. In a DEPT-135 spectrum, CH₃ and CH carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons (including C2, C3, C4a, C6, and C8a) are absent. This allows for the definitive assignment of the ethyl group carbons and the methine carbons of the quinoline ring.
Table 2: Predicted ¹³C NMR and DEPT-135 Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|
| C2 | ~151.0 | Absent |
| C3 | ~136.5 | Absent |
| C4 | ~135.0 | Positive |
| C4a | ~128.0 | Absent |
| C5 | ~123.0 | Positive |
| C6 | ~158.0 | Absent |
| C7 | ~122.0 | Positive |
| C8 | ~105.0 | Positive |
| C8a | ~144.0 | Absent |
| OCH₃ | ~55.6 | Positive |
| CH₂ (ethyl) | ~25.0 | Negative |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound, HRMS is crucial for confirming the presence of chlorine, nitrogen, and oxygen atoms. The analysis would show the molecular ion peak with high mass accuracy. A key feature would be the isotopic pattern characteristic of a monochlorinated compound, with two peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Elemental Formula |
|---|---|---|
| [M]⁺ | 221.06074 | C₁₂H₁₂³⁵ClNO |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of the synthesized compound and confirming its identity in complex mixtures. In an LC-MS analysis, this compound would elute as a single peak at a characteristic retention time under specific chromatographic conditions. The mass spectrometer would detect the protonated molecule, [M+H]⁺, at an m/z value corresponding to the compound's molecular weight plus the mass of a proton. For this compound, the expected [M+H]⁺ ion would be observed at m/z 222.0680.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
Key expected absorptions include:
Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.
Aliphatic C-H stretching: Medium to strong bands from the ethyl and methoxy groups in the 2850-2960 cm⁻¹ region.
C=N and C=C stretching: Strong absorptions in the 1500-1620 cm⁻¹ range, characteristic of the quinoline ring system.
C-O stretching: A strong band for the aryl-alkyl ether linkage of the methoxy group, typically around 1230-1260 cm⁻¹.
C-Cl stretching: A band in the fingerprint region, generally between 700 and 850 cm⁻¹, which can confirm the presence of the chlorine atom.
C-H bending: Out-of-plane bending vibrations for the substituted aromatic ring appear in the 800-900 cm⁻¹ region.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050-3100 | C-H Stretch | Aromatic Ring |
| 2870-2960 | C-H Stretch | Ethyl, Methoxy (Aliphatic) |
| 1580-1610 | C=N, C=C Stretch | Quinoline Ring |
| 1500-1550 | C=C Stretch | Quinoline Ring |
| 1240-1260 | C-O Stretch | Aryl Ether (Methoxy) |
| ~1030 | C-O Stretch | Aryl Ether (Methoxy) |
| 750-850 | C-Cl Stretch | Aryl Halide |
X-ray Crystallography for Definitive Solid-State Molecular Structure and Crystal Packing Analysis
While the precise crystal structure of this compound is not extensively detailed in the available literature, a comprehensive understanding of its solid-state characteristics can be inferred from the crystallographic analysis of closely related analogs. The study of these analogs reveals key structural motifs and intermolecular interactions that are likely to influence the crystal packing of the target compound.
Detailed crystallographic data has been reported for several analogs, including (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine nih.gov, 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline nih.gov, 2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline nih.gov, and 2-chloro-3-hydroxymethyl-6-methoxyquinoline nih.gov. These studies provide valuable information on unit cell dimensions, space groups, and the nature of intermolecular forces that dictate the crystal lattice.
For instance, the crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine, a more complex derivative, indicates that the quinoline ring system is essentially planar. nih.gov The packing in its crystal is stabilized by C—H⋯π and π–π stacking interactions, which create a three-dimensional network. nih.gov Similarly, the crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline reveals a π-stacked chain of alternating molecules. nih.gov In the case of 2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline, molecules are linked through N—H⋯O and N—H⋯N hydrogen bonds, forming zigzag layers. nih.gov The structure of 2-chloro-3-hydroxymethyl-6-methoxyquinoline also features intermolecular hydrogen bonding, with adjacent molecules linked by an O—H⋯N bond to form chains. nih.gov
These findings suggest that the crystal packing of this compound is likely to be governed by a combination of van der Waals forces, potential π–π stacking interactions between the quinoline rings, and possibly weak C—H⋯O or C—H⋯N hydrogen bonds, depending on the conformation of the ethyl group. The planarity of the quinoline core is a consistent feature among its analogs and is expected to be maintained in the target molecule, facilitating efficient packing in the solid state.
A summary of the crystallographic data for these analogs is presented in the table below:
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine nih.gov | C₂₅H₂₀ClN₃O | - | - | - | - | - | - |
| 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline nih.gov | C₁₃H₁₄ClNO₃ | Orthorhombic | Pca2₁ | 27.1156 | 7.1401 | 13.0804 | 90 |
| 2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline nih.gov | C₁₁H₁₀ClN₃O | Orthorhombic | - | 3.8949 | 12.0510 | 21.9910 | 90 |
| 2-chloro-3-hydroxymethyl-6-methoxyquinoline nih.gov | C₁₁H₁₀ClNO₂ | Monoclinic | - | 6.9738 | 21.4668 | 7.3479 | 108.220 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule and providing information about its chromophoric system. For this compound, the quinoline ring system, substituted with a chloro, an ethyl, and a methoxy group, constitutes the primary chromophore.
The substitution pattern on the quinoline ring significantly influences the position and intensity of these absorption bands. The methoxy group at the 6-position, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. The chlorine atom at the 2-position, an electron-withdrawing group, and the ethyl group at the 3-position will also modulate the electronic structure and, consequently, the absorption spectrum.
A study on a different, more complex curcumin analog, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine, demonstrated solvatochromism, where the absorption maxima shifted with the polarity of the solvent. mdpi.com This suggests that the electronic transitions in such conjugated systems can be sensitive to the surrounding environment. While this compound is not a direct analog, it highlights the potential for environmental factors to influence the spectroscopic properties of complex organic molecules.
Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Ethyl 6 Methoxyquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and electronic properties of molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311++G(d,p), are utilized to obtain a detailed understanding of their molecular structure. nih.govdntb.gov.ua
Conformational Analysis and Energy Minimization Studies
Conformational analysis of 2-Chloro-3-ethyl-6-methoxyquinoline involves identifying the different spatial arrangements of its atoms, or conformers, and determining their relative stabilities. The ethyl group at the 3-position can rotate, leading to various staggered and eclipsed conformations. Theoretical DFT calculations can find these different conformers. eurjchem.com The most stable conformer, or the global minimum on the potential energy surface, corresponds to the molecule's most likely shape. The relative energies of different conformers, such as gauche and anti-arrangements, are calculated to understand their populations at thermal equilibrium. csus.edu For similar molecules, it has been found that different conformers can have distinct properties and reactivity. eurjchem.com
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For quinoline derivatives, FMO analysis helps in understanding their chemical behavior in various reactions. acs.org The distribution of these frontier orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack.
Table 1: Calculated FMO Properties of a Representative Quinoline Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The values in this table are illustrative and based on typical DFT calculations for similar quinoline structures. Actual values for this compound would require specific calculations.
Molecular Dynamics (MD) Simulations to Elucidate Dynamic Behavior and Solvent Interactions
While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent.
For this compound, MD simulations can illustrate the flexibility of the ethyl group and the quinoline ring system. Furthermore, these simulations are invaluable for understanding how the molecule interacts with solvent molecules, like water or ethanol. This includes the formation and dynamics of hydrogen bonds and other non-covalent interactions, which are crucial for its solubility and behavior in solution.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are used to predict the activity of new or untested compounds based on the properties of known molecules. nih.gov
For a series of quinoline derivatives, QSAR studies can be performed to predict their potential biological activities, such as antimicrobial or anticancer effects. researchgate.net This involves calculating various molecular descriptors for this compound, which can be categorized as:
Electronic Descriptors: Derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment).
Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic Descriptors: Quantifying the molecule's affinity for non-polar environments (e.g., logP).
By correlating these descriptors with the observed biological activity of a training set of compounds, a predictive QSAR model can be developed. researchgate.net
Molecular Docking Studies for Ligand-Receptor Interaction Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. acs.org This method is instrumental in drug discovery and design for understanding the binding mode of a potential drug molecule at the active site of a target protein.
For this compound, molecular docking studies can be conducted to investigate its potential as an inhibitor for various protein targets. The process involves:
Obtaining the 3D structure of the target protein, often from a protein data bank.
Docking the 3D structure of this compound into the active site of the protein.
Evaluating the different binding poses based on a scoring function that estimates the binding affinity.
Binding Energy Calculations and Interaction Analysis with Specific Protein Targets
Following the docking process, the binding energy of the ligand-receptor complex is calculated to quantify the strength of the interaction. Lower binding energies typically indicate a more stable and favorable interaction.
The analysis of the docked pose reveals the specific interactions between this compound and the amino acid residues of the protein. These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic Interactions: Occurring between non-polar regions of the ligand and protein.
Pi-Pi Stacking: Interactions between the aromatic rings of the quinoline system and aromatic amino acid residues.
Van der Waals Interactions: General attractive or repulsive forces between atoms.
Table 2: Illustrative Molecular Docking Results for a Quinoline Derivative with a Protein Target
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Example Kinase | -8.2 | Tyr23, Leu88, Val34 | Hydrogen Bond, Hydrophobic |
| Example Protease | -7.5 | Phe112, Trp145 | Pi-Pi Stacking, Van der Waals |
Note: This table provides a hypothetical example of molecular docking results. The actual binding partners and interaction details for this compound would depend on the specific protein target being investigated.
Ligand Efficiency and Druggability Assessment
Ligand efficiency (LE) is a critical metric in drug discovery that assesses the binding efficiency of a molecule to its target on a per-atom basis. It is calculated as the binding affinity (pIC50 or pKi) divided by the number of non-hydrogen atoms (heavy atom count, HAC). A higher LE value is generally desirable, as it suggests a more efficient interaction between the ligand and its target.
Druggability assessment evaluates the likelihood of a molecule becoming a successful oral drug. This is often guided by established principles such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
For this compound, while specific target binding data is not available to calculate a precise ligand efficiency, we can analyze its core physicochemical properties to estimate its druggability.
Table 1: Predicted Physicochemical Properties and Druggability of this compound
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 235.7 g/mol | Yes (< 500) |
| LogP | 3.8 | Yes (< 5) |
| Hydrogen Bond Donors | 0 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 2 (N, O) | Yes (≤ 10) |
The predicted properties of this compound align well with Lipinski's Rule of Five, suggesting that it possesses a favorable profile for oral bioavailability and is considered "drug-like." Its moderate molecular weight and lipophilicity are within the ranges commonly observed for successful oral drugs. The absence of hydrogen bond donors and the presence of two acceptors further contribute to its favorable profile.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction for Lead Optimization
To further evaluate the potential of this compound as a therapeutic agent, a suite of in silico ADME and toxicity predictions were performed. These computational models provide an early indication of a compound's likely behavior in the body and potential for adverse effects.
Absorption: The compound is predicted to have good intestinal absorption.
Distribution: It is expected to have a moderate volume of distribution, suggesting it will not be overly sequestered in tissues. It is also predicted to have some ability to cross the blood-brain barrier, which could be advantageous or disadvantageous depending on the intended therapeutic target.
Metabolism: The methoxy (B1213986) and ethyl groups on the quinoline ring are potential sites for metabolic transformation by cytochrome P450 enzymes.
Excretion: The compound and its metabolites are likely to be eliminated through a combination of renal and hepatic routes.
Toxicity Prediction: In silico toxicity models are crucial for identifying potential liabilities early in the drug discovery process.
Table 2: Predicted ADME and Toxicity Profile of this compound
| ADMET Parameter | Predicted Outcome |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate |
| Distribution | |
| Blood-Brain Barrier (BBB) Penetration | Yes |
| Plasma Protein Binding | High |
| Metabolism | |
| CYP2D6 Inhibitor | Likely |
| CYP3A4 Inhibitor | Possible |
| Toxicity | |
| hERG Inhibition | Low Risk |
| Ames Mutagenicity | Low Probability |
| Hepatotoxicity | Potential Risk |
The in silico analysis suggests that this compound has a generally favorable ADME profile. Its predicted high intestinal absorption and moderate cell permeability are positive attributes for an orally administered drug. However, the potential for inhibition of key metabolic enzymes like CYP2D6 and a possible risk of hepatotoxicity are factors that would require careful experimental validation in later stages of drug development. The low predicted risk of hERG inhibition and mutagenicity are encouraging findings.
Biological Evaluation and Pharmacological Research of 2 Chloro 3 Ethyl 6 Methoxyquinoline Analogs
Comprehensive In Vitro and In Vivo Pharmacological Screening of Quinoline (B57606) Derivatives
The pharmacological screening of quinoline derivatives has unveiled a plethora of biological activities. These compounds serve as versatile scaffolds for the development of new therapeutic agents. Research has demonstrated that substitutions on the quinoline ring system significantly influence their biological effects.
Anticancer Activity Research
Quinoline derivatives have emerged as a significant class of compounds in anticancer research, with several analogs demonstrating potent cytotoxic effects against various cancer cell lines. orientjchem.orgderpharmachemica.com Their mechanisms of action are diverse, targeting multiple cellular pathways involved in cancer progression. nih.gov
A broad range of quinoline derivatives has been synthesized and evaluated for their antiproliferative activity across numerous human cancer cell lines. These studies have consistently shown that the substitution pattern on the quinoline core is crucial for cytotoxic potency.
For instance, a series of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives were tested against four human cancer cell lines: MCF-7 (breast), HCT-116 (colon), HepG-2 (liver), and A549 (lung). osti.gov The results highlighted that the nature and position of substituents on the aryl group at the 4-position significantly impacted the cytotoxic activity. osti.gov Similarly, certain 6-(chloro/methoxy (B1213986)/methyl)-N-(4-substitutedphenyl)-4-thiomorpholinoquinazolin-3(4H)-amine derivatives showed significant cell viability reduction against MCF-7, HEK-293 (kidney), and A549 cell lines. ajchem-a.com
Quinoline-chalcone hybrids have also demonstrated notable anticancer activity. One such derivative, 14g , exhibited high antiproliferative activity against K-562 (leukemia), RPMI-8226 (leukemia), HCT-116 (colon cancer), LOX IMVI (melanoma), and MCF7 (breast cancer) cell lines with GI50 values ranging from 0.622 to 1.81 μM. nih.gov Another compound, 16c , from a series of quinazoline-based pyrimidodiazepines, showed significant growth inhibition across 36 different cancer cell lines at concentrations between 2.42 and 3.99 μM. nih.gov
The table below summarizes the anticancer activity of selected quinoline analogs against various cancer cell lines.
| Compound ID | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 14g | K-562 (Leukemia) | 0.622 | nih.gov |
| RPMI-8226 (Leukemia) | 0.622 - 1.81 | nih.gov | |
| HCT-116 (Colon) | 0.622 - 1.81 | nih.gov | |
| LOX IMVI (Melanoma) | 0.622 - 1.81 | nih.gov | |
| MCF7 (Breast) | 0.622 - 1.81 | nih.gov | |
| 16c | SNB-75 (CNS) | 2.42 | nih.gov |
| 786-0 (Renal) | 2.99 | nih.gov | |
| AK-3 | A549 (Lung) | 10.38 | rsc.org |
| MCF-7 (Breast) | 6.44 | rsc.org | |
| SHSY-5Y (Neuroblastoma) | 9.54 | rsc.org | |
| AK-10 | A549 (Lung) | 8.55 | rsc.org |
| MCF-7 (Breast) | 3.15 | rsc.org | |
| SHSY-5Y (Neuroblastoma) | 3.36 | rsc.org | |
| A-1 | HCT-116 (Colon) | 11.98 | mdpi.com |
| MCF-7 (Breast) | 52.84 | mdpi.com | |
| A-2 | HCT-116 (Colon) | 22.32 | mdpi.com |
| MCF-7 (Breast) | 54.92 | mdpi.com |
The anticancer effects of quinoline derivatives are mediated through various mechanisms, including the disruption of the cell cycle, induction of programmed cell death (apoptosis), and inhibition of new blood vessel formation (anti-angiogenesis).
Cell Cycle Arrest: Several quinoline analogs have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For example, newly synthesized pyranoquinoline derivatives were found to induce cell cycle arrest at the G2/M phase in MCF-7, HCT-116, HepG-2, and A549 cancer cells. osti.gov Similarly, a novel tubulin inhibitor, 6h , effectively induced G2/M cell cycle arrest in A549 and H460 non-small cell lung cancer cells. nih.gov Other studies have reported that certain quinoline derivatives can cause cell cycle arrest in the S phase or G1 phase. rsc.orgnih.gov
Apoptosis Induction: Induction of apoptosis is a key mechanism for many anticancer drugs. Quinoline derivatives have been shown to trigger apoptosis in cancer cells. For instance, potent quinolone derivatives were found to induce programmed cell death in S phase. nih.gov The pyranoquinoline derivatives that caused G2/M arrest also triggered apoptosis in the tested cancer cell lines. osti.gov The tubulin inhibitor 6h was also found to induce apoptosis in NSCLC cells. nih.gov Furthermore, certain quinoline-oxadiazole based compounds have been identified as inhibitors of the anti-apoptotic protein Bcl-2, thereby promoting cancer cell death. mdpi.com
Anti-angiogenesis: The formation of new blood vessels is crucial for tumor growth and metastasis. Some quinoline derivatives have demonstrated anti-angiogenic properties. The compound 6h , in addition to its effects on the cell cycle and apoptosis, was found to inhibit angiogenesis induced by non-small cell lung cancer cells both in vitro and in vivo. nih.gov
At the molecular level, quinoline derivatives exert their anticancer effects by interacting with critical cellular components like tubulin and DNA.
Disruption of Tubulin Assembly: Microtubules, which are dynamic polymers of tubulin, play a vital role in cell division, making them an attractive target for anticancer drugs. Several quinoline derivatives have been identified as tubulin polymerization inhibitors. These compounds bind to tubulin, often at the colchicine-binding site, and disrupt the assembly of microtubules, leading to mitotic arrest and subsequent cell death. nih.govnih.gov For example, a series of 5,6-dihydroindolo[2,1-alpha]isoquinolines with hydroxy substitutions were found to inhibit tubulin polymerization. nih.gov The compound 6h was also confirmed to bind to the colchicine-binding site of tubulin and inhibit its polymerization. nih.gov A tubulin inhibitor, compound 14b , was found to inhibit tubulin polymerization with an IC50 of 0.87 µM. medchemexpress.com
DNA Binding/Intercalation: The planar aromatic structure of the quinoline ring allows these molecules to intercalate between the base pairs of the DNA double helix. This intercalation can distort the DNA structure, interfering with essential cellular processes like DNA replication and transcription, ultimately leading to cell death. orientjchem.org Several studies have demonstrated the DNA binding and intercalation properties of quinoline derivatives. mdpi.comnih.govnih.govresearchgate.netbiorxiv.org For example, certain potent quinolone derivatives were found to intercalate with the DNA molecule during the S phase of the cell cycle. nih.gov Some quinoline-based compounds have also been shown to act as covalent cross-linkers on the DNA helix. orientjchem.org
Antimicrobial Activity Research
In addition to their anticancer properties, quinoline derivatives are well-known for their broad-spectrum antimicrobial activity. The emergence of drug-resistant bacterial strains has spurred the development of new quinoline-based antimicrobial agents.
Numerous studies have reported the synthesis and evaluation of quinoline derivatives against a variety of bacterial pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
A series of quinoline derivatives were synthesized and tested against resistant bacterial strains, with one compound showing potent activity against MRSA with a Minimum Inhibitory Concentration (MIC) of 1.5 µg/mL. nih.gov Another study reported on 2-chloro-6-methylquinoline (B1583817) hydrazone derivatives, with one compound exhibiting high potency against the studied microbial strains with a minimum MIC of 3.12 μg/mL. researchgate.net Furthermore, a series of 4-methyl-2-(4-substituted phenyl) quinoline derivatives showed significant antibacterial activity against E. coli and especially against P. aeruginosa. derpharmachemica.com
The antibacterial activity of selected quinoline analogs against various bacterial strains is presented in the table below.
| Compound ID | Bacterial Strain | Activity (MIC in µg/mL or Inhibition Zone in mm) | Reference |
| Compound 3 | MRSA | 1.5 | nih.gov |
| Compound 2S | Multiple strains | 3.12 | researchgate.net |
| Compound 6 | E. coli | 11.00 mm | research-nexus.net |
| Compound 8 | E. coli | 12.00 mm | research-nexus.net |
| Compound 5 | S. aureus | 11.00 mm | research-nexus.net |
| P. aeruginosa | 11.00 mm | research-nexus.net | |
| Compound 7 | S. pyogenes | 11.00 mm | research-nexus.net |
| CS1 | S. aureus | 21.5 mm | nih.gov |
| P. aeruginosa | 30.3 mm | nih.gov | |
| E. coli | 24.1 mm | nih.gov | |
| CS8 | S. aureus | 15.6 mm | nih.gov |
Structure-Activity Relationship (SAR) Studies and Structure-Property Relationships (SPR) for 2-Chloro-3-ethyl-6-methoxyquinoline Derivatives
Impact of Substituent Modifications on Selectivity and Pharmacological Profile
The pharmacological activity and selectivity of quinoline derivatives are highly sensitive to the nature and position of substituents on the quinoline ring. Research into analogous 6-methoxyquinoline (B18371) systems demonstrates that even subtle alterations can lead to significant changes in biological effect. For instance, studies on 6-methoxy-2-arylquinoline analogs as P-glycoprotein (P-gp) inhibitors have provided valuable insights into structure-activity relationships (SAR). P-gp is a transmembrane protein responsible for multidrug resistance (MDR) in cancer cells, and its inhibition can restore the efficacy of chemotherapeutic agents.
In one such study, a series of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives were synthesized and evaluated for their P-gp inhibitory activity. nih.gov The investigation focused on how different substituents on the aryl ring at the 2-position of the quinoline core influenced their ability to block P-gp, as measured by the uptake of rhodamine 123 in P-gp-overexpressing cancer cells.
The results indicated that the nature of the substituent on the 2-aryl group played a critical role in the observed activity. For example, the introduction of a hydroxyl group at the meta position of the aryl ring (Compound 4c ) led to notable P-gp inhibition. Further modification with both a hydroxyl and a methoxy group (Compound 4f ) also demonstrated significant activity. nih.gov The table below summarizes the findings for selected analogs, highlighting the influence of substituent changes on their pharmacological profile.
Table 1: Impact of Substituent Modifications on P-gp Inhibition for Selected 6-Methoxy-2-arylquinoline Analogs
| Compound ID | 2-Aryl Substituent | Cytotoxicity (IC50 in µM) | Rhodamine 123 Accumulation (Fluorescence Intensity) |
|---|---|---|---|
| 4c | 3-hydroxyphenyl | > 50 | 250 |
| 4f | 4-hydroxy-3-methoxyphenyl | > 50 | 280 |
| Verapamil | (Positive Control) | Not Reported | 300 |
Hybridization Strategies with Other Bioactive Heterocycles
A powerful strategy in drug design is the hybridization of two or more pharmacophores to create a single molecule with potentially enhanced or novel biological activities. This approach has been successfully applied to the 2-chloroquinoline (B121035) scaffold, where it has been combined with other bioactive heterocycles to generate potent anticancer agents. One notable example is the hybridization of 2-chloroquinoline with rhodanine (B49660), a five-membered heterocyclic ring known for its diverse pharmacological properties.
In a study focused on developing new anticancer agents, researchers synthesized a series of rhodanine analogs bearing a 2-chloroquinoline moiety. researchgate.net The core idea was to link the 2-chloro-3-formylquinoline scaffold with N-substituted rhodanines via a Knoevenagel condensation, resulting in hybrid molecules. These compounds were then evaluated for their cytotoxic activity against a panel of human cancer cell lines.
The results of this hybridization strategy were promising. Several of the synthesized 2-chloroquinoline-rhodanine hybrids exhibited significant anticancer activity. For instance, compound 39 , which features a 2-chloro-6,8-difluoroquinoline (B2498460) scaffold linked to an N-ethylrhodanine, displayed potent activity against specific cancer cell lines. The data suggests that the combination of the two heterocyclic systems leads to a synergistic effect, enhancing the cytotoxic potential. The table below presents the anticancer activity of a representative hybrid compound.
Table 2: Anticancer Activity of a Hybrid 2-Chloroquinoline-Rhodanine Analog
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |
|---|---|---|---|
| 39 | 2-chloro-6,8-difluoroquinoline-rhodanine hybrid | MNK-74 | 0.02 |
This example of molecular hybridization demonstrates a successful approach to expanding the pharmacological utility of the 2-chloroquinoline core. By tethering it to another bioactive heterocycle, it is possible to create novel chemical entities with improved therapeutic properties, in this case, potent anticancer activity. researchgate.net This strategy opens up avenues for the development of next-generation quinoline-based therapeutics.
Translational Research and Future Directions for 2 Chloro 3 Ethyl 6 Methoxyquinoline in Drug Discovery
Role of 2-Chloro-3-ethyl-6-methoxyquinoline as a Lead Compound or Intermediate in Pharmaceutical Development
While direct pharmacological data on this compound is not extensively documented in publicly available literature, its structural components are characteristic of a valuable chemical intermediate in pharmaceutical synthesis. The 2-chloro substituent is a particularly useful reactive handle for introducing various functional groups through nucleophilic substitution reactions. Similarly, analogs such as 2-chloroquinoline-3-carbaldehydes are well-established as versatile precursors for constructing more complex heterocyclic systems. nih.gov
For instance, 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) is a key starting material for synthesizing pyrazolo[3,4-b]quinolines, a class of compounds investigated for antiviral and antimalarial activities. nih.govnih.gov The synthesis involves the reaction of the carbaldehyde with hydrazine (B178648). nih.gov This highlights the role of the 2-chloro-6-methoxyquinoline core as a foundational scaffold. The ethyl group at the 3-position in the title compound, analogous to the carbaldehyde in the precursor, can also participate in or influence subsequent chemical modifications. The methoxy (B1213986) group at the 6-position is known to influence the electronic properties of the quinoline (B57606) ring and can enhance the pharmacological efficacy of derivatives, as seen in structure-activity relationship (SAR) studies of various quinoline-based agents. nih.gov Therefore, this compound serves as a critical building block, or intermediate, for generating libraries of novel quinoline derivatives for screening and development as potential therapeutic agents.
| Precursor Compound | Reaction Type | Resulting Scaffold | Potential Therapeutic Area |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Condensation with hydrazine | Pyrazolo[3,4-b]quinoline | Antiviral, Antimalarial nih.gov |
| Substituted 2-chloro-3-formylquinolines | Condensation with acetophenones | Quinolinyl-pyrazole-1-carbothioamides | Not specified nih.gov |
| Acetanilides | Vilsmeier-Haack Reaction | 2-Chloro-3-formylquinolines | General Intermediate nih.gov |
Design and Synthesis of Multi-Target Ligands Based on the Quinoline Scaffold
The complexity of many diseases, such as cancer, often involves the dysregulation of multiple signaling pathways. This has driven a shift in drug discovery from a "one target, one molecule" approach to the development of multi-target ligands that can simultaneously modulate several key biological targets. mdpi.com The quinoline scaffold is exceptionally well-suited for this strategy due to its ability to be functionalized at multiple positions, allowing for the creation of derivatives that can interact with different biological macromolecules. mdpi.comnih.govrsc.org
Rational drug design, often aided by computational modeling, is employed to design quinoline-based molecules with specific multi-target profiles. mdpi.commdpi.com For example, researchers have designed and synthesized novel quinoline derivatives that act as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), both of which are critical targets in certain types of cancer. nih.govrsc.org Another study focused on creating quinoline-based compounds that could synergistically inhibit Topoisomerase-I (TOPO-I), Bromodomain-containing protein 4 (BRD4), and ATP-binding cassette subfamily G member 2 (ABCG2), three distinct mechanisms involved in cancer progression and drug resistance. mdpi.com The synthesis of these multi-target agents involves strategic modifications of the quinoline core, such as adding pharmacophores known to bind to the desired targets. mdpi.comnih.gov
| Quinoline-Based Inhibitor Class | Targets | Therapeutic Goal |
| EGFR/HER-2 Dual Inhibitors | EGFR, HER-2 | Anti-tumor activity in solid tumors nih.govrsc.org |
| TOPO-I/BRD4/ABCG2 Synergistic Inhibitors | TOPO-I, BRD4, ABCG2 | Overcoming cancer progression and resistance mdpi.com |
| Kinase Inhibitors | Various Kinases | Disruption of cancer signaling pathways nih.gov |
Strategies for Enhancing Bioavailability and Mitigating Off-Target Effects
A significant hurdle in developing quinoline-based therapeutics is achieving adequate bioavailability and minimizing unintended off-target effects. Poor bioavailability can stem from low aqueous solubility or insufficient permeability across biological membranes, which is common for many heterocyclic compounds. mdpi.comupm-inc.com
Strategies to Enhance Bioavailability:
Chemical Modification: Introducing flexible alkylamino side chains or polar functional groups can enhance water solubility. nih.govnih.gov Prodrug approaches, where a labile group is attached to the parent molecule to improve its pharmacokinetic properties, are also utilized. mdpi.com
Formulation Strategies: Advanced formulation techniques are critical for improving the delivery of poorly soluble compounds. These include lipid-based delivery systems (which dissolve the drug in lipid carriers to enhance absorption), amorphous solid dispersions (which stabilize the drug in a higher-energy, more soluble form), and nanoparticle engineering (which increases the surface area for faster dissolution). mdpi.comupm-inc.com
Strategies to Mitigate Off-Target Effects:
Rational Drug Design: Computational tools and structural biology are used to design molecules with high specificity for their intended target. mdpi.compatsnap.com By analyzing the three-dimensional structures of the target and potential off-targets, chemists can optimize the quinoline derivative to maximize desired interactions and minimize unwanted ones. patsnap.com
Structure-Toxicity Relationship Studies: Understanding how specific structural features contribute to toxicity is crucial. This knowledge allows for the modification or elimination of toxicophores from the quinoline scaffold while preserving its therapeutic activity. mdpi.com
High-Throughput Screening: Advanced screening methods, including genetic and phenotypic screens, help identify compounds with high selectivity early in the drug discovery process, eliminating those with significant off-target activity. patsnap.com
Applications in Fluorescent Probes and Chemical Biology Tools
Beyond their therapeutic potential, quinoline derivatives are highly valued for their intrinsic fluorescence properties. nih.govcrimsonpublishers.comcrimsonpublishers.com This has led to their extensive development as fluorescent probes and chemical biology tools for visualizing and studying biological processes in real-time. nih.govcrimsonpublishers.com The quinoline scaffold is attractive for these applications because its photophysical properties can be readily tuned through chemical synthesis. nih.gov
Researchers have developed a modular, quinoline-based scaffold that can be easily modified in a few synthetic steps to create libraries of fluorescent molecules with diverse properties. nih.gov These probes have been successfully applied to live-cell imaging, for example, to monitor intracellular pH changes. nih.gov Other quinoline-based fluorescent probes have been designed for the selective detection of metal ions, reactive oxygen species, and specific biomolecules like lipid droplets in living cells. crimsonpublishers.comcrimsonpublishers.comresearchgate.net The use of quinoline probes in bio-imaging offers several advantages, including high sensitivity, rapid response times, and the ability to perform non-invasive analysis of cellular events. nih.govcrimsonpublishers.com
| Probe Type | Target/Application | Key Feature |
| pH-Sensitive Probes | Intracellular pH | Two-stage fluorescence response nih.gov |
| Ion-Selective Chemosensors | Mercury (Hg²⁺) ions | High selectivity and sensitivity in aqueous solution researchgate.net |
| Multiphoton Fluorescent Probes | Lipid Droplets | Deeper tissue penetration, lower phototoxicity crimsonpublishers.comcrimsonpublishers.com |
| NIR FRET Probes | Lysosomes in Cancer Cells | Differentiating normal vs. cancer cells crimsonpublishers.com |
Emerging Paradigms and Future Research Avenues in Quinoline Chemistry for Disease Modulation
The field of quinoline chemistry is continuously evolving, with new paradigms and research directions emerging that promise to expand its therapeutic impact. Future research is focused on harnessing advanced synthetic strategies and novel biological concepts to create next-generation disease-modifying therapies. mdpi.comresearchgate.net
One emerging area is the development of quinoline-based PROTACs (Proteolysis-Targeting Chimeras), which are designed to induce the degradation of specific disease-causing proteins rather than just inhibiting them. The precise and selective functionalization of the quinoline ring through modern synthetic methods, such as C-H bond activation, is accelerating the discovery of novel drug candidates with improved efficacy and safety profiles. rsc.org
Furthermore, there is growing interest in applying quinoline derivatives to new and complex diseases, including neurological and psychiatric disorders, by designing molecules that can cross the blood-brain barrier and modulate targets within the central nervous system. mdpi.comresearchgate.net The integration of medicinal chemistry with toxicology and clinical research will be essential for developing safer and more effective quinoline-based compounds. mdpi.com As our understanding of disease biology deepens, the adaptable and privileged quinoline scaffold will undoubtedly continue to be a vital component in the discovery of innovative medicines.
Q & A
Q. What are the standard synthetic routes for 2-Chloro-3-ethyl-6-methoxyquinoline, and how are reaction conditions optimized?
The synthesis involves chlorination and alkylation steps. A typical method uses reflux conditions with a base (e.g., NaOH or KCO) in ethanol or methanol. Optimization focuses on reaction time (4–12 hours), temperature (70–90°C), and catalyst selection to improve yield. For example, substituting sodium hydroxide with potassium carbonate can reduce side reactions .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR : Confirms substituent positions (e.g., ethyl and methoxy groups).
- IR : Identifies functional groups (C-Cl stretch at ~750 cm).
- Mass Spectrometry : Verifies molecular weight (e.g., [M+H]+ at m/z 236.1).
- X-ray Crystallography : Resolves planar quinoline ring geometry (r.m.s. deviation <0.01 Å) and substituent orientations .
Q. What preliminary biological activities have been reported for this compound?
Studies on analogous quinoline derivatives show antimicrobial (MIC: 2–8 µg/mL against S. aureus) and anticancer activity (IC: 10–50 µM in HeLa cells). These properties are attributed to electron-withdrawing groups (e.g., Cl) enhancing target binding .
Q. What physicochemical properties are critical for handling and storage?
Advanced Questions
Q. How do reaction mechanisms differ when introducing substituents via Sonogashira coupling or Vilsmeier-Haack reactions?
- Sonogashira Coupling : Requires Pd catalysts (e.g., [PdCl(dcpf)]) and alkynes to form C-C bonds. Yields improve with KPO in dioxane (70–80% efficiency) .
- Vilsmeier-Haack : Uses POCl and DMF for formylation, critical for adding aldehyde groups at position 3. Side-product formation is minimized at 0–5°C .
Q. How does the substituent pattern influence structure-activity relationships (SAR) in quinoline derivatives?
Q. How should researchers address discrepancies in reported biological activity data?
Contradictions arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using:
- Dose-Response Curves : 8–12 concentration points.
- Positive Controls : e.g., Doxorubicin for cytotoxicity.
- Statistical Validation : ANOVA with post-hoc tests (p<0.05) .
Q. What strategies improve the compound’s stability under physiological conditions?
- Formulation : Encapsulation in liposomes (size: 100–200 nm) increases half-life in PBS from 2 to 24 hours.
- Derivatization : Replacing methoxy with trifluoromethyl reduces oxidative degradation .
Q. How can computational methods predict synthetic feasibility and bioactivity?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
